molecular formula C15H17ClN4O2 B2609640 N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide CAS No. 2411269-52-6

N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide

Cat. No.: B2609640
CAS No.: 2411269-52-6
M. Wt: 320.78
InChI Key: VLSMGXXFAZJDDC-UHFFFAOYSA-N
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Description

N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide inhibits the activity of Aurora A kinase by binding to the ATP-binding pocket of the enzyme. This results in a conformational change that prevents the enzyme from phosphorylating its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. Aurora A kinase is overexpressed in many types of cancer and is involved in various cellular processes, including mitosis, cytokinesis, and spindle assembly. Inhibition of Aurora A kinase has been shown to be a promising target for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on Aurora A kinase activity in vitro and in vivo. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide research. One area of focus is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is ongoing research into the use of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Finally, there is interest in exploring the use of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.

Synthesis Methods

The synthesis of N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide involves several steps, including the reaction of 2-chloropropanoyl chloride with 4-(5-amino-3-methylpyrazol-1-yl)phenylamine to form N-(4-(5-amino-3-methylpyrazol-1-yl)phenyl)-2-chloropropanamide. This intermediate is then acetylated using acetic anhydride to produce the final product, this compound. The synthesis method has been optimized over the years to increase yield and purity of the final product.

Scientific Research Applications

N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells. This compound has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and colon cancer.

Properties

IUPAC Name

N-[4-(5-acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-9-8-14(17-11(3)21)20(19-9)13-6-4-12(5-7-13)18-15(22)10(2)16/h4-8,10H,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSMGXXFAZJDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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